molecular formula C23H16ClF2N7S B10954322 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10954322
M. Wt: 495.9 g/mol
InChI Key: JYKIKECKJOWQBH-UHFFFAOYSA-N
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Description

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure This compound features multiple functional groups, including a pyrazole ring, a difluoromethyl group, and a thia-pentazatetracyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the construction of the thia-pentazatetracyclo ring system. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the pyrazole ring and other functional groups may allow for oxidation reactions, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions could modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups, leading to derivatives with different chemical and physical properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of halogenated or alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be investigated for its potential biological activity. The presence of multiple functional groups suggests that it might interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure might allow it to act as a drug candidate for various diseases, depending on its ability to interact with specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives, difluoromethyl-containing compounds, and thia-pentazatetracyclo ring systems. These compounds would share some structural features with 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene but might differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems

Properties

Molecular Formula

C23H16ClF2N7S

Molecular Weight

495.9 g/mol

IUPAC Name

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H16ClF2N7S/c1-11-18(24)12(2)32(30-11)9-16-29-22-20-19(27-10-33(22)31-16)17-14(13-6-4-3-5-7-13)8-15(21(25)26)28-23(17)34-20/h3-8,10,21H,9H2,1-2H3

InChI Key

JYKIKECKJOWQBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)C)Cl

Origin of Product

United States

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